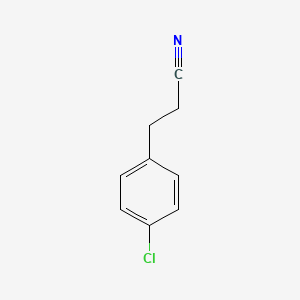

3-(4-Chlorophenyl)propanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNUPDOGDDNZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374050 | |

| Record name | 3-(4-chlorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32327-71-2 | |

| Record name | 3-(4-chlorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Chlorophenyl)propionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Chlorophenyl)propanenitrile

Abstract

3-(4-Chlorophenyl)propanenitrile, identified by its CAS number 32327-71-2 , is a significant chemical intermediate in the synthesis of a variety of organic molecules.[1][2] Its structure, which combines a p-substituted halogenated aromatic ring with a reactive nitrile functional group, makes it a versatile building block, particularly in the fields of medicinal chemistry and agrochemical development. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and analysis, a discussion of its chemical reactivity and applications, and essential safety and handling information. While experimental spectroscopic data is not widely available in public literature, this document presents predicted spectral analyses to aid researchers in characterization.

Core Compound Identification and Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. These characteristics dictate storage conditions, solvent selection for reactions, and appropriate analytical techniques.

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: 3-(p-Chlorophenyl)propionitrile, Benzenepropanenitrile, 4-chloro-

-

CAS Number: 32327-71-2[3]

-

Molecular Formula: C₉H₈ClN

-

Molecular Weight: 165.62 g/mol [3]

-

Chemical Structure:

(Note: Image is a representation)

Physicochemical Properties

Quantitative physical data for this specific compound is sparse in publicly accessible databases. The information presented below is a combination of data from supplier safety data sheets and estimations based on structurally related compounds.

| Property | Value / Description | Citation / Rationale |

| Physical Form | Colorless to yellow liquid or solid at room temperature. | [4] |

| Melting Point | Data not consistently available. Related compounds like 3-(4-chlorophenyl)propionic acid melt at 127-131 °C.[5] | |

| Boiling Point | Data not available. High boiling point expected due to polarity and molecular weight. | |

| Density | Data not available. Expected to be slightly denser than water. | |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetone. Sparingly soluble in water. | Based on general solubility of aryl nitriles. |

| Storage | Store in a tightly sealed container in a dry, well-ventilated place at room temperature. | [3] |

Synthesis and Purification

The synthesis of this compound can be approached through several routes. The most direct and common method in a laboratory setting is via nucleophilic substitution, leveraging the reactivity of a corresponding alkyl halide.

Recommended Synthetic Workflow

The preferred pathway involves the reaction of a 2-(4-chlorophenyl)ethyl halide with a cyanide salt. This Sₙ2 reaction is efficient and utilizes readily available starting materials.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Causality: This protocol utilizes Dimethyl Sulfoxide (DMSO) as the solvent due to its excellent ability to dissolve sodium cyanide and its high boiling point, which facilitates the reaction at an elevated temperature, thereby increasing the reaction rate.[6] The workup procedure is designed to remove the inorganic salts and the DMSO solvent.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (1.1 equivalents).

-

Solvent Addition: Add anhydrous DMSO to the flask to create a slurry.

-

Reactant Addition: Dissolve 2-(4-chlorophenyl)ethyl bromide (1.0 equivalent) in a minimal amount of DMSO and add it dropwise to the stirred slurry at room temperature.

-

Heating: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: After completion, cool the mixture to room temperature and slowly pour it into a beaker containing a large volume of cold water to precipitate the product and dissolve inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis (GC-MS)

Self-Validation: GC-MS is a powerful tool for this molecule due to its expected volatility. It provides both retention time for purity assessment and a mass spectrum for identity confirmation. The protocol below is a robust starting point.[7][8][9]

| Parameter | Recommended Setting | Rationale |

| GC Column | TG-5SilMS or similar (30 m x 0.25 mm, 0.25 µm film) | A 5% phenyl polysiloxane phase provides good selectivity for aromatic compounds. |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert and provides good chromatographic efficiency. |

| Injector Temp. | 250 °C | Ensures complete volatilization of the analyte. |

| Oven Program | 60 °C (hold 2 min), then ramp to 300 °C at 15 °C/min | A temperature ramp allows for separation from lower-boiling impurities and starting materials. |

| MS Ionization | Electron Impact (EI) at 70 eV | Standard ionization method that produces a reproducible fragmentation pattern. |

| MS Detector | Full Scan Mode (m/z 40-450) | Allows for the identification of the molecular ion and key fragment ions. |

Spectroscopic Analysis

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| ~3050 | Aromatic C-H Stretch | Medium | Characteristic of the benzene ring.[11] |

| ~2940, ~2870 | Aliphatic C-H Stretch | Medium | Corresponding to the two CH₂ groups in the propyl chain. |

| ~2245 | C≡N (Nitrile) Stretch | Strong, Sharp | This is a key diagnostic peak for the nitrile functional group. Its position indicates a saturated nitrile.[10] |

| ~1600, ~1490 | Aromatic C=C Stretch | Medium-Strong | Skeletal vibrations of the benzene ring. |

| ~820 | C-H Out-of-Plane Bend | Strong | Indicative of 1,4-disubstitution (para) on the benzene ring. |

| ~750 | C-Cl Stretch | Medium-Strong | Position can vary but is expected in the fingerprint region. |

The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 | Doublet | 2H | Ar-H (ortho to Cl) | Protons on the aromatic ring deshielded by the ring current. Splitting pattern (doublet of doublets, appearing as two doublets) is characteristic of a 1,4-disubstituted ring. |

| ~7.15 | Doublet | 2H | Ar-H (meta to Cl) | |

| ~2.95 | Triplet | 2H | Ar-CH₂ -CH₂-CN | Methylene group adjacent to the aromatic ring, deshielded by proximity to the ring. Split into a triplet by the adjacent CH₂ group. |

| ~2.60 | Triplet | 2H | Ar-CH₂-CH₂ -CN | Methylene group adjacent to the electron-withdrawing nitrile group. Split into a triplet by the adjacent CH₂ group. |

The carbon spectrum will confirm the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~138 | Ar-C (C1, attached to alkyl chain) | Quaternary carbon, slightly deshielded. |

| ~133 | Ar-C (C4, attached to Cl) | Quaternary carbon attached to an electronegative atom. |

| ~130 | Ar-CH (C2, C6) | Aromatic CH carbons. |

| ~129 | Ar-CH (C3, C5) | Aromatic CH carbons. |

| ~119 | C≡N | Characteristic chemical shift for a nitrile carbon.[12] |

| ~32 | Ar-CH₂ - | Aliphatic carbon adjacent to the aromatic ring. |

| ~20 | -CH₂ -CN | Aliphatic carbon adjacent to the nitrile group. |

Chemical Reactivity and Applications in Drug Development

Reactivity Profile

The chemistry of this compound is dominated by its two primary functional groups:

-

Nitrile Group: This group is a versatile precursor. It can be:

-

Hydrolyzed to a carboxylic acid (3-(4-chlorophenyl)propanoic acid) under acidic or basic conditions.

-

Reduced to a primary amine (3-(4-chlorophenyl)propan-1-amine) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

-

Act as a carbanion precursor at the alpha-position under strong base conditions, allowing for further alkylation.

-

-

Chlorophenyl Group: The aromatic ring can undergo further electrophilic aromatic substitution, although the chloro- substituent is deactivating. The chlorine atom itself can be displaced in certain palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Role as a Pharmaceutical Intermediate

Arylpropanenitrile and arylpropylamine scaffolds are prevalent in centrally active pharmaceutical agents. The three-carbon chain provides an optimal spacer between an aromatic ring and a key pharmacophoric element (like a basic amine), a common motif in ligands for G-protein coupled receptors (GPCRs).

Caption: Role as a precursor to bioactive amines.

While direct links to specific commercial drugs are often proprietary, this scaffold is structurally related to precursors for compounds targeting serotonin and dopamine receptors, which are implicated in anxiety and depression.[13][14] The 4-chloro substituent can enhance metabolic stability and modulate lipophilicity, which are critical parameters in drug design.

Safety and Handling

Trustworthiness: The following safety protocols are based on GHS classifications for this compound and best practices derived from safety data sheets of structurally and functionally related chemicals.[4]

GHS Hazard Information

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory.

-

Respiratory Protection: If working outside a fume hood or with aerosols, a respirator with an organic vapor cartridge is recommended.

First Aid and Disposal

-

In Case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Remove contaminated clothing. Wash skin thoroughly with soap and water.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste. Do not dispose of it down the drain.[1]

References

- PubChem. 3-(4-Chlorophenyl)propionitrile. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2757845]

- CymitQuimica. 3-[(4-chlorophenyl)sulfonyl]propanenitrile. [URL: https://www.cymitquimica.com/3-4-chlorophenyl-sulfonyl-propanenitrile-14223-22-4]

- Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879.

- Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) for Propionitrile. [URL: https://hmdb.ca/spectra/nmr_one_d/HMDB0256827]

- SpectraBase. 3-[(4-Chlorophenyl)amino]propanenitrile - 13C NMR. [URL: https://spectrabase.com/spectrum/3-[(4-Chlorophenyl)amino]propanenitrile/optional-13c-nmr/L50cNfWWZc7]

- ChemicalBook. 3-[(4-CHLOROPHENYL)AMINO]PROPANENITRILE | CAS No.41833-57-2 Synthetic Routes. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB81489286EN.htm]

- NIST. 3-(4-Chlorophenyl)propionic acid. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2019343&Type=IR-SPEC&Index=1#IR-SPEC]

- 13C NMR Spectroscopy. (n.d.).

- Sigma-Aldrich. 3-(4-Chlorophenyl)propionic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/656151]

- PubChemLite. 3-(4-chlorophenylthio)propionitrile (C9H8ClNS). [URL: https://pubchemlite.org/compound/3-(4-chlorophenylthio)propionitrile/C9H8ClNS]

- LookChem. Cas 5307-86-8,3-[(4-CHLOROPHENYL)THIO]PROPANENITRILE. [URL: https://www.lookchem.com/cas-5307/5307-86-8.html]

- ChemicalBook. 3-(4-CHLOROPHENYL)PROPIONITRILE | 32327-71-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0259837.htm]

- SpectraBase. 3-(4-CHLOROPHENYL)-3-DIBENZYLAMINOPROPIONITRILE - 13C NMR. [URL: https://spectrabase.com/spectrum/3-(4-CHLOROPHENYL)-3-DIBENZYLAMINOPROPIONITRILE/optional-13c-nmr/L50cNfWWZc7]

- PubChem. 3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71721506]

- NMRDB.org. Predict 13C carbon NMR spectra. [URL: https://www.nmrdb.org/predictor/13c]

- CASPRE - 13C NMR Predictor. [URL: https://caspre.ca/predictor/nmr_predictor]

- Organic Syntheses. Propanenitrile, 3-mercapto-. [URL: http://www.orgsyn.org/demo.aspx?prep=v76p0246]

- Google Patents. US4056509A - Preparation of benzyl cyanides. [URL: https://patents.google.

- Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [URL: unavailable]

- ChemicalBook. 3-Chloropropiononitrile(542-76-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_542-76-7_1HNMR.htm]

- Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iv-nitriles]

- Thermo Fisher Scientific. Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. [URL: unavailable]

- Chegg.com. Solved Spectroscopy: Predict the 1H NMR spectrum of... [URL: https://www.chegg.com/homework-help/questions-and-answers/spectroscopy-predict-1h-nmr-spectrum-1-4s-3-3-chlorophenyl-4-methyl-4-5-dihydropyrrol-1--q62492572]

- BLD Pharm. 32327-71-2|this compound. [URL: https://www.bldpharm.com/products/32327-71-2.html]

- AiFChem. 32327-71-2 | this compound. [URL: https://www.aifchem.com/32327-71-2.html]

- ResearchGate. Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... [URL: https://www.researchgate.net/figure/FT-IR-spectrum-a-3-4-hydroxy-phenyl-1-1-2-2-tetracyanocyclopropane1-b-3_fig1_275531998]

- askIITians. The reaction of 4 – bromobenzyl chloride with NaCN in ethanol leads to... [URL: https://www.askiitians.com/forums/chemistry/the-reaction-of-4-bromobenzyl-chloride-with-nacn_228224.htm]

- NIST. 3-(4-Hydroxyphenyl)propionitrile. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C17362173&Type=IR-SPEC&Index=1#IR-SPEC]

- Organic Syntheses. ethylene cyanohydrin. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0256]

- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). [Book Chapter]. [URL: unavailable]

- Google Patents. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives... [URL: https://patents.google.

- Table of Characteristic IR Absorptions. (n.d.).

- Chegg.com. Solved Spectroscopy: Predict the 1H NMR spectrum of 1-(4-chlorophenyl)propan-2-yl acetate. [URL: https://www.chegg.

- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues... (2022). PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9642001/]

- Organic Syntheses. and - tetracyanoethylene oxide. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p1017]

- cromlab-instruments.es. Analysis of Chlorinated Pesticides by GC/MS. [URL: https://www.cromlab-instruments.

- Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [URL: https://www.chemguide.co.uk/mechanisms/nucsub/sncnhalo.html]

- ATB. Propionitrile | C3H5N.

-

PubMed. Synthesis and pharmacological evaluation of a series of 4-piperazinylpyrazolo[3,4-b]- and -[4,3-b][15][16]benzodiazepines as potential anxiolytics. [URL: https://pubmed.ncbi.nlm.nih.gov/2573732/]

- PubMed. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile... [URL: https://pubmed.ncbi.nlm.nih.gov/28212015/]

- YouTube. The reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol leads to the formation of:. [URL: https://www.youtube.

- MDPI. Multiresidue Pesticide Analysis in Tea Using GC–MS/MS... [URL: https://www.mdpi.com/2304-8158/11/23/3932]

- Vedantu. The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. [URL: https://www.vedantu.com/question-answer/the-reaction-of-4-bromobenzyl-chloride-with-class-11-chemistry-cbse-60938a16223068303a14e9f3]

- PubChem. 4-Chlorobenzyl cyanide. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/241582]

- Ambeed. This compound. [URL: https://www.ambeed.com/products/32327-71-2.html]

- Benchchem. Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenyl-2-pyridinylmethanol. [URL: https://www.benchchem.com/application-notes/gc-ms-analysis-of-4-chlorophenyl-2-pyridinylmethanol]

Sources

- 1. 3-(4-CHLOROPHENYL)PROPIONITRILE | 32327-71-2 [chemicalbook.com]

- 2. 32327-71-2|this compound|BLD Pharm [bldpharm.com]

- 3. 32327-71-2 | this compound - AiFChem [aifchem.com]

- 4. This compound | 32327-71-2 [sigmaaldrich.com]

- 5. 3-(4-氯苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. cromlab-instruments.es [cromlab-instruments.es]

- 9. benchchem.com [benchchem.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]

- 13. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-(4-Chlorophenyl)propionitrile | C9H8ClN | CID 2757845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 3-(4-Chlorophenyl)propanenitrile

Abstract

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)propanenitrile, a key chemical intermediate in the synthesis of various organic compounds. The document details its molecular structure, physicochemical properties, common synthesis protocols, and methods for spectroscopic characterization. Furthermore, it explores its significant applications in the pharmaceutical, agrochemical, and materials science sectors. Safety protocols, handling procedures, and disposal considerations are also discussed to ensure its proper and safe utilization in a laboratory and industrial setting. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a thorough understanding of this versatile compound.

Introduction

This compound, also known as 3-(4-Chlorophenyl)propionitrile, is an arylpropanenitrile compound distinguished by a chlorophenyl group attached to a three-carbon nitrile chain. Its strategic importance lies in its role as a versatile building block in organic synthesis. The presence of the nitrile group (—C≡N) and the reactive chlorophenyl ring allows for a wide range of chemical transformations, making it a valuable precursor for more complex molecular architectures.

This compound is a crucial intermediate in the manufacturing of pharmaceuticals and agrochemicals, where it contributes to the synthesis of various biologically active molecules like fungicides and herbicides.[1] Its utility also extends to the development of fine chemicals and specialty materials, highlighting its importance in advancing industrial and materials chemistry.[1] This guide aims to consolidate the essential technical information required for the effective and safe use of this compound in research and development.

Physicochemical Properties and Molecular Structure

A fundamental understanding of the physicochemical properties of this compound is essential for its application in chemical synthesis, dictating factors such as solubility, reactivity, and appropriate storage conditions.

Molecular Structure

The structure consists of a propane backbone with a nitrile group at one terminus and a 4-chlorophenyl substituent at the other.

Caption: 2D Molecular Structure of this compound.

Core Properties

The key identifying and physical properties of the compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| CAS Number | 32327-71-2 | [1][2] |

| MDL Number | MFCD01310802 | [1] |

| Storage Conditions | Room temperature, dry, sealed | [1] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through nucleophilic substitution or reduction pathways. One common and effective method involves the reaction of 4-chlorobenzyl cyanide with a suitable two-carbon synthon. An alternative approach is the reduction of a corresponding unsaturated nitrile, such as 3-(4-chlorophenyl)acrylonitrile. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability.

Illustrative Synthetic Workflow: Michael Addition

A plausible and widely-used strategy for this class of compounds is the Michael addition of a cyanide anion to a vinyl derivative of the chlorophenyl group. This method is efficient and provides a direct route to the propanenitrile structure.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for nitrile synthesis and should be adapted and optimized based on laboratory conditions.

Objective: To synthesize this compound via the hydrocyanation of 4-chlorostyrene.

Materials:

-

4-Chlorostyrene

-

Sodium Cyanide (NaCN)

-

Aliquat 336 (Phase-Transfer Catalyst)

-

Toluene

-

Dilute Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a 250 mL round-bottom flask with 4-chlorostyrene (1 equiv.), sodium cyanide (1.5 equiv.), and Aliquat 336 (0.05 equiv.) in toluene.

-

Reaction Execution: Stir the mixture vigorously at 80-90°C under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 8-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality: The use of a phase-transfer catalyst like Aliquat 336 is crucial. It facilitates the transport of the cyanide anion from the solid or aqueous phase into the organic phase where the 4-chlorostyrene is dissolved, enabling the nucleophilic attack to proceed at a reasonable rate.

Spectroscopic Analysis and Characterization

The identity and purity of synthesized this compound are confirmed using standard spectroscopic techniques.

| Technique | Expected Data and Interpretation |

| ¹H NMR | Aromatic Protons: Two doublets in the δ 7.0-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring. Aliphatic Protons: Two triplets around δ 2.5-3.0 ppm, corresponding to the two methylene (—CH₂—) groups of the propane chain. The splitting pattern (triplets) confirms their adjacent positions. |

| ¹³C NMR | Nitrile Carbon (C≡N): A signal around δ 118-122 ppm. Aromatic Carbons: Signals in the δ 125-140 ppm region. Aliphatic Carbons: Two signals in the δ 20-35 ppm range for the methylene carbons. |

| FT-IR | Nitrile (C≡N) Stretch: A sharp, characteristic absorption band around 2240-2260 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. C-Cl Stretch: A strong band in the 1000-1100 cm⁻¹ region. |

| Mass Spec. | Molecular Ion (M⁺): A peak at m/z ≈ 165, with a characteristic M+2 isotope peak at m/z ≈ 167 (approximately one-third the intensity of M⁺) due to the presence of the ³⁷Cl isotope. |

Applications in Research and Development

The unique structure of this compound makes it a valuable starting material for a variety of more complex molecules.

-

Pharmaceutical Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are common functional groups in active pharmaceutical ingredients (APIs). The chlorophenyl moiety is a feature in numerous drugs, contributing to their binding affinity and pharmacokinetic properties.

-

Agrochemical Development: It serves as a precursor for the synthesis of potent herbicides and fungicides.[1] The specific toxiphore required for biological activity is often constructed using the nitrile and chlorophenyl groups as reactive handles.

-

Materials Science: This compound is used in the creation of specialty polymers and fine chemicals where the combination of aromatic and nitrile functionalities can impart desirable thermal or electronic properties.[1]

Safety, Handling, and Disposal

Working with this compound requires adherence to strict safety protocols due to its potential hazards as a nitrile-containing compound.

6.1. Hazard Identification While a specific safety data sheet (SDS) for this compound is not provided in the search results, related nitrile compounds are classified with the following hazards:

-

Harmful if swallowed.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.

6.2. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

-

6.3. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

6.4. Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Conclusion

This compound is a chemical intermediate of significant value in the fields of organic synthesis, drug discovery, and agrochemical research. Its well-defined molecular structure and predictable reactivity provide a reliable platform for the construction of complex and biologically active molecules. This guide has detailed its fundamental properties, a representative synthesis, characterization data, and critical safety information to support its effective and responsible use by scientific professionals.

References

-

SpectraBase. (n.d.). 3-[(4-Chlorophenyl)amino]propanenitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

-

NIST. (n.d.). 3-(4-Hydroxyphenyl)propionitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of.... Retrieved from [Link]

-

MDPI. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-(4-Chlorophenyl)propanenitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing 3-(4-Chlorophenyl)propanenitrile

This compound (CAS No: 32327-71-2) is a substituted alkyl nitrile featuring a chlorophenyl group.[1][2] This class of compounds serves as versatile building blocks and intermediates in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The presence of the nitrile group (C≡N) and the chlorinated aromatic ring dictates its reactivity and, critically, its toxicological profile. The nitrile functionality can be hydrolyzed, reduced, or undergo addition reactions, making it a valuable synthon. However, this reactivity also presents specific hazards, as nitriles can release cyanide under certain metabolic or environmental conditions.

This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for this compound, grounded in established chemical safety principles. It is designed to empower laboratory professionals with the knowledge to mitigate risks and ensure a safe operational environment.

Section 1: Hazard Identification and GHS Classification

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe handling. While specific, validated toxicological data for this compound is not extensively published, data from structurally similar compounds and supplier Safety Data Sheets (SDS) provide a robust basis for its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory effects.

The consensus GHS classification points to the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][4][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5] |

GHS Label Elements:

-

Pictogram:

-

Key Hazard Statements: H302, H312, H332, H315, H319, H335

-

Key Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P403+P233, P405, P501[7][8][9][10][11]

Section 2: Physical and Chemical Properties

Understanding the physicochemical properties is essential for designing safe experiments and storage solutions.

| Property | Value | Source |

| CAS Number | 32327-71-2 | [1][2] |

| Molecular Formula | C₉H₈ClN | [1][12] |

| Molecular Weight | 165.62 g/mol | [1] |

| Appearance | Data not widely available; likely a solid or liquid at room temperature. | |

| Purity | Typically available at ≥95% | [1] |

| InChI Key | PVNUPDOGDDNZBB-UHFFFAOYSA-N | [1] |

Note: Properties such as melting point, boiling point, and solubility are not consistently reported across public databases. Researchers should consult the specific batch's Certificate of Analysis (CoA).

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The "Hierarchy of Controls" is the established framework for mitigating workplace hazards, prioritizing engineering and administrative controls over reliance on PPE.

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls

The primary method for controlling exposure to this compound is through robust engineering controls.

-

Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13][14]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[4]

-

Safety Equipment: Eyewash stations and emergency showers must be readily accessible and tested regularly.[14]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[13] Where splashing is a significant risk, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Chemically resistant gloves are required. Nitrile gloves may offer splash protection, but for prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or holes before use and practice proper glove removal techniques.[13]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection: If engineering controls fail or during a large-scale spill clean-up, respiratory protection is necessary. A NIOSH-approved respirator with organic vapor cartridges is recommended.[13][14]

Section 4: Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount for preventing accidents.

Safe Handling Workflow

-

Preparation: Before handling, review this guide and the supplier-specific SDS. Ensure the fume hood is operational and the work area is clear of clutter.

-

Weighing: Weigh the compound in the fume hood. Use a disposable weigh boat to minimize contamination of balances.

-

Transfers: Use spatulas or powder funnels for solid transfers. For solutions, use appropriate glassware (e.g., syringes, cannulas) to minimize drips and aerosol generation.

-

Post-Handling: After use, decontaminate the work surface with an appropriate solvent (e.g., ethanol) followed by soap and water. Wash hands thoroughly with soap and water after removing gloves.[13] Do not eat, drink, or smoke in the laboratory.

Storage Requirements

-

Container: Keep the compound in its original, tightly sealed container.[7]

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[7][13] The storage area should be locked or otherwise secured to restrict access.[7]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[14]

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures.

Caption: Emergency first aid workflow following exposure.

First-Aid Measures

-

Inhalation: Immediately move the exposed person to fresh air.[13][15] If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[4][7][13]

-

Skin Contact: Promptly remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][15] If skin irritation occurs, seek medical advice.[13]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][15] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth thoroughly with water.[4][7] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13]

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Prevent the spill from spreading or entering drains.[4]

-

Absorb: For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[4]

-

Collect: Place the absorbed material and contaminated items into a suitable, labeled, and sealed container for hazardous waste disposal.[4]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7][13]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[13]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][13]

Section 6: Stability, Reactivity, and Disposal

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions.[5]

-

Conditions to Avoid: Avoid exposure to moisture and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[14]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride can form.[13]

Disposal Considerations

Disposal of this compound and its contaminated containers must be handled as hazardous waste.

-

Procedure: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4] Do not allow the chemical to enter drains or waterways.[4][13]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[4]

Conclusion

This compound is a valuable chemical intermediate whose safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and adhering to established procedures for handling, storage, and emergency response, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational resource, but must be supplemented by institution-specific training and the material's specific Safety Data Sheet.

References

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-2-propenenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Hisco. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)propionitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

Ministry of Health, Kingdom of Saudi Arabia. (2019). First Aid - Chemical Poisoning. Retrieved from [Link]

-

ChemSafetyPro.COM. (2015). Lists of GHS Precautionary Statement and P Code. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). What happens when 3-(2-chlorophenyl)propanenitrile is treated with sodium amide? Retrieved from [Link]

Sources

- 1. 32327-71-2 | this compound - AiFChem [aifchem.com]

- 2. 32327-71-2|this compound|BLD Pharm [bldpharm.com]

- 3. mu.edu.sa [mu.edu.sa]

- 4. angenechemical.com [angenechemical.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 3-(4-Chlorophenyl)-2-propenenitrile | C9H6ClN | CID 5371673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. 3-[(4-CHLOROPHENYL)AMINO]PROPANENITRILE | 41833-57-2 [amp.chemicalbook.com]

- 10. 41833-57-2|3-[(4-Chlorophenyl)amino]propanenitrile|BLD Pharm [bldpharm.com]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. 3-(4-Chlorophenyl)propionitrile | C9H8ClN | CID 2757845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. media.hiscoinc.com [media.hiscoinc.com]

- 14. fishersci.com [fishersci.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to 3-(4-Chlorophenyl)propanenitrile for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)propanenitrile, a key chemical intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's chemical identity, synthesis, structural elucidation through spectroscopic methods, reactivity, applications in pharmaceutical synthesis, and essential safety and handling protocols. The information is presented to support the strategic use of this molecule in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is an arylpropanenitrile compound characterized by a chlorophenyl group attached to a three-carbon chain with a terminal nitrile functional group. Its chemical structure and properties make it a versatile building block in organic synthesis.

| Identifier | Value | Source |

| IUPAC Name | This compound | AiFChem[1] |

| CAS Number | 32327-71-2 | Sigma-Aldrich[2] |

| Molecular Formula | C₉H₈ClN | AiFChem[1] |

| Molecular Weight | 165.62 g/mol | AiFChem[1] |

| Canonical SMILES | C1=CC(=CC=C1CCC#N)Cl | |

| InChI Key | PVNUPDOGDDNZBB-UHFFFAOYSA-N | AiFChem[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyanation of a corresponding haloalkane, such as 1-chloro-2-(4-chlorophenyl)ethane, or the reduction of a related unsaturated nitrile. One plausible laboratory-scale synthesis starts from 4-chlorobenzyl cyanide.

Synthetic Pathway: From 4-Chlorobenzyl Cyanide

A two-step process can be envisioned, starting with the readily available 4-chlorobenzyl cyanide. The first step involves the introduction of a one-carbon unit, which can be achieved through various methods, followed by appropriate functional group manipulations. A more direct approach, however, would be the reaction of a 4-chlorophenethyl halide with a cyanide salt.

Caption: A general synthetic workflow for this compound.

Experimental Protocol: Cyanide Displacement

This protocol is a representative procedure based on standard nucleophilic substitution reactions for nitrile synthesis.

Materials:

-

1-(2-bromoethyl)-4-chlorobenzene

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-bromoethyl)-4-chlorobenzene (1.0 eq) in DMSO.

-

Add sodium cyanide (1.2 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality of Choices:

-

DMSO as Solvent: A polar aprotic solvent like DMSO is chosen to dissolve both the organic substrate and the inorganic cyanide salt, facilitating the SN2 reaction.

-

Sodium Cyanide: A common and effective source of the nucleophilic cyanide ion.

-

Heating: Provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.

-

Aqueous Workup and Extraction: Essential for removing the DMSO solvent and unreacted cyanide salts.

-

Purification: Necessary to remove any unreacted starting materials and byproducts to obtain a high-purity final product suitable for subsequent synthetic steps.

Structural Elucidation via Spectroscopy

The structural confirmation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃) Predicted Chemical Shifts:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H (ortho to CH₂) | ~7.28 | d | 2H | ~8.4 |

| Ar-H (meta to CH₂) | ~7.22 | d | 2H | ~8.4 |

| -CH₂-Ar | ~2.95 | t | 2H | ~7.2 |

| -CH₂-CN | ~2.60 | t | 2H | ~7.2 |

¹³C NMR (100 MHz, CDCl₃) Predicted Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| C≡N | ~119 |

| Quaternary Ar-C (C-Cl) | ~133 |

| Quaternary Ar-C (C-CH₂) | ~139 |

| Ar-CH | ~129 |

| Ar-CH | ~130 |

| -CH₂-Ar | ~31 |

| -CH₂-CN | ~19 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3050-3020 | C-H (aromatic) | Stretching |

| ~2950-2850 | C-H (aliphatic) | Stretching |

| ~2250-2240 | C≡N (nitrile) | Stretching |

| ~1600, 1490 | C=C (aromatic) | Stretching |

| ~1090 | C-Cl (aromatic) | Stretching |

| ~820 | C-H (para-disubstituted benzene) | Out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): An intense peak is expected at m/z = 165, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak at m/z = 167 with approximately one-third the intensity of the M⁺ peak should be observed, which is characteristic of a monochlorinated compound.[3]

-

Major Fragmentation Pathways:

-

Loss of the nitrile group (-CN, 26 Da) to give a fragment at m/z = 139.

-

Benzylic cleavage to form the 4-chlorobenzyl cation ([C₇H₆Cl]⁺) at m/z = 125, which is expected to be a prominent peak.

-

Loss of a chlorine atom (-Cl, 35 Da) from the molecular ion is less likely but may be observed.

-

Caption: Predicted major fragmentation pathways for this compound.

Reactivity and Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5] Its utility stems from the reactivity of both the nitrile group and the aromatic ring.

Reactivity Profile

-

Nitrile Group: The nitrile functional group can undergo a variety of transformations:

-

Reduction: Can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This is a key step in the synthesis of various bioactive amines.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH) or a primary amide (-CONH₂).

-

Grignard Reaction: Can react with Grignard reagents to form ketones after hydrolysis.

-

-

Aromatic Ring: The chloro-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by other electron-withdrawing groups. It can also undergo electrophilic aromatic substitution, with the chloro and alkyl groups directing incoming electrophiles.

Role as a Precursor in Pharmaceutical Synthesis

While specific examples of blockbuster drugs derived directly from this compound are not prominently documented in readily available literature, its structural motif is present in various classes of therapeutic agents. Its derivatives are of interest in the development of:

-

Anticonvulsants: The core structure can be elaborated to synthesize compounds with anticonvulsant properties.[6][7]

-

Antidepressants: Arylalkylamine substructures, accessible from this nitrile, are common in antidepressant drugs.[8]

-

GABA Analogues: The propanenitrile backbone can be a starting point for the synthesis of analogues of γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter. Alterations in GABA signaling are implicated in various neurological and psychiatric disorders.[9][10][11][12]

Safety, Handling, and Disposal

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for the compound and closely related chemical structures.[13]

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[13]

-

Irritation: May cause skin, eye, and respiratory tract irritation.[13]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Caption: A simplified workflow for the safe handling of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its well-defined reactivity allows for the synthesis of a variety of downstream compounds, including amines, carboxylic acids, and ketones, which are key functionalities in many active pharmaceutical ingredients. A thorough understanding of its synthesis, spectroscopic characterization, and safe handling is crucial for its effective utilization in the development of novel therapeutics.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chlorobenzyl cyanide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

-

Szafarz, M., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7293. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)propionitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(4-Chlorophenyl)butanenitrile - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(4-Chlorophenyl)-4,4,4-trifluorobutanenitrile - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NurdRage. (2016, December 27). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis [Video]. YouTube. Retrieved from [Link]

-

Dimmock, J. R., et al. (1998). Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group. Die Pharmazie, 53(10), 693-697. Retrieved from [Link]

-

Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

-

Kamiński, K., et al. (2019). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 24(18), 3249. Retrieved from [Link]

-

Carvajal-U, K., et al. (2001). Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists. Bioorganic & Medicinal Chemistry, 9(5), 1157-1164. Retrieved from [Link]

- Google Patents. (n.d.). DE3340348A1 - Process for the preparation of (4-amino-2-chloro-5-alkylphenyl)- alpha -(4-chlorophenyl)-acetonitrile.

- Google Patents. (n.d.). CN105348101A - Preparation method of methyl p-chlorocinnamate.

-

Yuan, M., et al. (1990). [Synthesis of 4-[(4-chlorophenyl) (5-fluoro-2-hydroxyphenyl) methylene amino]butyrates and its anticonvulsant activity]. Hua Xi Yi Ke Da Xue Xue Bao, 21(3), 310-314. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Retrieved from [Link]

-

Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-(4-Hydroxyphenyl)propionitrile. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanenitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

-

Szafarz, M., & Siwek, A. (2019). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 26(23), 4436-4447. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). Retrieved from [Link]

-

Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal research reviews, 19(2), 149-177. Retrieved from [Link]

-

Mensah-Nyagan, A. G., et al. (1999). γ-Aminobutyric acid, acting through γ-aminobutyric acid type A receptors, inhibits the biosynthesis of neurosteroids in the frog hypothalamus. Proceedings of the National Academy of Sciences, 96(13), 7301-7306. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. prepchem.com [prepchem.com]

- 5. This compound [myskinrecipes.com]

- 6. Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA analogue - Wikipedia [en.wikipedia.org]

- 10. [Synthesis of 4-[(4-chlorophenyl) (5-fluoro-2-hydroxyphenyl) methylene amino]butyrates and its anticonvulsant activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility Characteristics of 3-(4-Chlorophenyl)propanenitrile

This guide provides a comprehensive overview of the solubility characteristics of 3-(4-Chlorophenyl)propanenitrile, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of solubility, offering predictive data, robust experimental protocols, and analytical methodologies to support informed decision-making in research and development.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₈ClN, is an aromatic nitrile that serves as a versatile building block in organic synthesis. Its structure, featuring a chlorophenyl group attached to a propanenitrile moiety, imparts a unique combination of polarity and lipophilicity, making its solubility a critical parameter in various applications, including reaction kinetics, purification, and formulation development. Understanding the solubility of this compound is paramount for optimizing experimental conditions and ensuring the efficiency and reproducibility of chemical processes.

Physicochemical Properties and Predicted Solubility

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN | - |

| Molecular Weight | 165.62 g/mol | - |

| Appearance | Predicted to be a solid or liquid | - |

| Predicted logP | 2.3 | ADMET-AI[1] |

| Predicted Aqueous Solubility (logS) | -2.8 mol/L | ADMET-AI[1] |

Note: The logP and logS values are predicted using computational models and should be considered as estimates. Experimental verification is highly recommended.

The predicted aqueous solubility (logS) of -2.8 mol/L suggests that this compound is poorly soluble in water. This is consistent with its chemical structure, which includes a nonpolar chlorophenyl group and a relatively short alkyl chain, counteracting the moderate polarity of the nitrile group.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, including:

-

Solvent Polarity: Following the "like dissolves like" principle, the compound is expected to exhibit higher solubility in organic solvents with moderate to low polarity, such as acetone, acetonitrile, dichloromethane, and ethyl acetate. Its solubility in nonpolar solvents like hexane is likely to be lower, while its aqueous solubility is predicted to be poor.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be experimentally determined for specific solvent systems.

-

pH: As this compound does not have readily ionizable functional groups, its solubility is expected to be largely independent of pH within the typical aqueous range.

-

Crystalline Form (for solids): If the compound is a solid, its crystal lattice energy will significantly impact its solubility. Different polymorphs can exhibit different solubilities.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is crucial. Two common methods are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in early-stage drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.[2][3][4][5]

Caption: Workflow for the kinetic solubility assay.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: Dispense the stock solution into a 96-well microplate.

-

Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to the wells to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at room temperature (or a desired temperature) for a set period (e.g., 2 hours) with gentle shaking.

-

Separation of Undissolved Compound: After incubation, separate any precipitate by filtration or centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method, such as HPLC-UV.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the "gold standard" for solubility measurement.[6][7][8]

Caption: Workflow for the thermodynamic solubility assay.

-

Sample Preparation: Add an excess amount of solid this compound to a vial.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., PBS pH 7.4, or various organic solvents) to the vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by filtration or centrifugation. Care must be taken to avoid temperature changes during this step.

-

Quantification: Accurately determine the concentration of the compound in the clear supernatant using a validated analytical method like HPLC-UV.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is essential for accurately quantifying the concentration of this compound in solubility studies. Reverse-phase HPLC with UV detection is a suitable technique for this purpose.[9][10][11]

General HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately nonpolar compounds. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A gradient elution (e.g., starting with a higher percentage of A and increasing B over time) is often effective for separating the analyte from impurities. Formic acid helps to improve peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm) | The chlorophenyl and nitrile groups should provide sufficient UV absorbance. The optimal wavelength should be determined experimentally. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

The HPLC method should be validated for linearity, accuracy, precision, and specificity according to established guidelines to ensure the reliability of the solubility data.

Summary and Conclusion

This technical guide has provided a comprehensive overview of the solubility characteristics of this compound. Based on its chemical structure, the compound is predicted to have low aqueous solubility but should be soluble in various organic solvents. This guide has detailed the experimental protocols for both kinetic and thermodynamic solubility determination, which are crucial for obtaining accurate solubility data. Furthermore, a general HPLC-UV method for the quantification of this compound has been outlined.

For researchers, scientists, and drug development professionals, a thorough understanding and experimental determination of the solubility of this compound are essential for its effective use in synthesis, purification, and formulation. The information and protocols provided herein serve as a valuable resource to guide these endeavors.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Protocols.io. In-vitro Thermodynamic Solubility.

-

Virtual Computational Chemistry Laboratory. On-line Software.

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

-

Simulations Plus. ADMET Predictor®.

-

VLS3D. ADMET predictions.

-

Scribd. Procedure For Determining Solubility of Organic Compounds.

-

PubMed. High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria.

-

Domainex. Thermodynamic Solubility Assay.

-

Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.

-

PubMed. In vitro solubility assays in drug discovery.

-

SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

-

Evotec. Thermodynamic Solubility Assay.

-

Rowan. Predicting Solubility.

-

ADMET-AI.

-

ChemAxon. Calculators & Predictors.

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

National Center for Biotechnology Information. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

Experiment 1 Determination of Solubility Class.

-

PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite.

-

ACS Publications. SolTranNet–A Machine Learning Tool for Fast Aqueous Solubility Prediction.

-

PubMed Central. BioPPSy: An Open-Source Platform for QSAR/QSPR Analysis.

-

SALTISE. Organic Chemistry: Introduction to Solubility.

-

IonSource. Reverse Phase HPLC Basics for LC/MS.

-

ResearchGate. HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions.

-

Chrom Tech, Inc. Reverse Phase Chromatography Techniques.

-

SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Online Chemical Modeling Environment.

-

VHP4Safety. QSPRpred | cloud.

-

PubMed Central. QSPRpred: a Flexible Open-Source Quantitative Structure-Property Relationship Modelling Tool.

-

Semantic Scholar. BioPPSy: An Open-Source Platform for QSAR/QSPR Analysis.

-

ResearchGate. Reduced time HPLC analyses for fast quality control of citrus essential oils.

-

National Center for Biotechnology Information. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs).

-

SIELC Technologies. HPLC Method for Analysis of Nitroglycerin on Newcrom R1 Column.

Sources

- 1. ADMET-AI [admet.ai.greenstonebio.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. enamine.net [enamine.net]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. evotec.com [evotec.com]

- 9. High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jordilabs.com [jordilabs.com]

- 11. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-(4-Chlorophenyl)propanenitrile (CAS: 32327-71-2): Commercial Availability, Sourcing, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 3-(4-Chlorophenyl)propanenitrile. It delves into its chemical properties, commercial availability, primary suppliers, and its significant role as a synthetic intermediate in various fields. The information herein is curated to support procurement decisions, experimental design, and safety protocols.

Core Compound Identification and Properties

This compound is a specialized organic building block characterized by a chlorophenyl group attached to a propanenitrile backbone. This structure makes it a valuable precursor in multi-step organic syntheses. Its identity and key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 32327-71-2 | [1][2][3] |

| Molecular Formula | C₉H₈ClN | [1][2][3] |

| Molecular Weight | 165.62 g/mol | [1][2][3] |

| MDL Number | MFCD01310802 | [1][3] |

| Storage Condition | Room temperature, dry, sealed | [1][3] |

Commercial Availability and Sourcing